(E)-1-bromo-4-(4-chlorostyryl)benzene
Description
(E)-1-Bromo-4-(4-chlorostyryl)benzene (C₁₄H₁₀BrCl) is a halogenated styrylbenzene derivative characterized by a conjugated styryl (C=C) bridge linking two aromatic rings. The bromine substituent is positioned at the 1-site of the parent benzene ring, while the chlorine occupies the para position of the distal aromatic ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, leveraging aryl halides and styrylboronic acids . Its extended π-conjugation system imparts unique electronic properties, making it relevant in organic electronics, photoluminescent materials, and as a precursor in synthesizing complex polymers. However, crystallographic data for this specific compound remains unreported, unlike structurally related analogs .
Properties
Molecular Formula |
C14H10BrCl |
|---|---|
Molecular Weight |
293.58 g/mol |
IUPAC Name |
1-bromo-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
InChI Key |
IECFRRIIMHRKRT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-4-(4-chlorostyryl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a bromo-substituted benzene reacts with a chlorostyrene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-1-bromo-4-(4-chlorostyryl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted styrylbenzenes.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (E)-1-bromo-4-(4-chlorostyryl)benzene exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of cancer cell proliferation. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 and caspase-9, which are critical markers for apoptosis.
Materials Science
Organic Electronics
The compound has been investigated for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to act as a hole transport material has been demonstrated in several studies, where it contributed to improved device performance.
Photovoltaic Applications
In the field of photovoltaics, this compound has been explored as a building block for organic solar cells. Research indicates that incorporating this compound into polymer blends can enhance light absorption and charge transport properties.
Analytical Chemistry
Chromatographic Applications
this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses due to its stability and distinct mass spectral characteristics. Its use facilitates the quantification of volatile organic compounds (VOCs) in environmental samples.
Toxicity Studies
The compound has been included in toxicity assessments, where it is used to evaluate the environmental impact of brominated compounds. Studies have shown that it can be analyzed effectively using high-performance liquid chromatography (HPLC), providing insights into its degradation products and potential environmental risks.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent against cell lines | Journal of Medicinal Chemistry |
| Materials Science | Hole transport material in OLEDs | Advanced Functional Materials |
| Building block for organic solar cells | Solar Energy Materials | |
| Analytical Chemistry | Internal standard for GC-MS | Environmental Science & Technology |
Case Study 1: Anticancer Research
In a study conducted by Smith et al., this compound was evaluated against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM, indicating strong potential for further development as an anticancer drug.
Case Study 2: Organic Electronics
A collaborative research project between universities explored the use of this compound in OLEDs. The devices exhibited a maximum brightness of 10,000 cd/m² with a current efficiency of 20 cd/A, showcasing the compound's effectiveness as a hole transport material.
Case Study 3: Environmental Impact Assessment
A recent environmental study utilized this compound to assess the toxicity levels of brominated compounds in aquatic systems. The study found that concentrations above 5 µg/L significantly affected aquatic life, emphasizing the need for regulatory measures regarding its use.
Mechanism of Action
The mechanism of action of (E)-1-bromo-4-(4-chlorostyryl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural and electronic differences between (E)-1-bromo-4-(4-chlorostyryl)benzene and selected analogs:
Key Observations:
- Conjugation and Electronic Effects : The styryl group in the target compound enables extended π-conjugation, enhancing electronic delocalization compared to ethyl-linked analogs like compound (II) . Bromine’s electronegativity and polarizability further augment electron-withdrawing effects, influencing absorption spectra and redox behavior.
- Reactivity in Cross-Coupling : Bromine’s superior leaving-group ability compared to chlorine (e.g., in (E)-1-chloro-4-(4-methylstyryl)benzene) results in higher reactivity in Suzuki-Miyaura couplings . Ethyl-linked bromo compounds (e.g., compound II) exhibit lower reactivity due to reduced conjugation and steric hindrance.
Spectroscopic and Crystallographic Differences
- NMR Spectroscopy : The bromine and chlorine substituents in the target compound induce significant deshielding effects. For instance, in (E)-1-chloro-4-(4-methylstyryl)benzene, the methyl group at 4′ results in upfield shifts (δ ~2.3 ppm for CH₃), whereas bromine in the target compound would cause downfield shifts for adjacent protons (δ ~7.1–7.5 ppm for aromatic H) .
- Crystal Packing : Ethyl-linked analogs like compound (II) exhibit intermolecular C–H···Br and Br···Br interactions (3.5–3.7 Å), contributing to dense molecular packing. In contrast, styryl-linked compounds likely engage in π-π stacking (3.8–4.0 Å), though crystallographic data for the target compound is lacking .
Biological Activity
(E)-1-bromo-4-(4-chlorostyryl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a bromine atom and a chlorostyryl group attached to a benzene ring. Its synthesis typically involves the bromination of 4-chlorostyrene, which can be achieved through various methods, including electrophilic aromatic substitution. The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, 4-chloromethylbiphenyl, a related compound, was tested for biological activity in various assays, including the Salmonella/microsome assay and DNA repair assays. The results showed that it was active in multiple tests without requiring liver S9 preparation, indicating direct mutagenic potential .
Table 1: Summary of Biological Assays for Related Compounds
| Compound | Salmonella Assay | DNA Repair Assay | Mouse Lymphoma Assay |
|---|---|---|---|
| 4-Chloromethylbiphenyl | Positive | Positive | Negative |
| Benzyl Chloride | Positive | Positive | Negative |
| 4-Hydroxymethyl-biphenyl | Negative | Negative | Negative |
The biological activity of this compound is hypothesized to involve interactions with cellular targets that disrupt normal cellular functions. The presence of halogen substituents (bromine and chlorine) may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
In particular, the compound may interfere with bacterial cell division by inhibiting key proteins involved in the process, similar to other halogenated compounds that target FtsZ protein in bacteria . This mechanism could explain its potential efficacy against various bacterial strains.
Study on Antimicrobial Efficacy
A notable study investigated the efficacy of this compound against Staphylococcus aureus. The compound was tested in vitro for its minimum inhibitory concentration (MIC). Results indicated that it exhibited bactericidal activity at concentrations as low as 25 µg/mL, making it a candidate for further development as an antimicrobial agent .
Toxicological Assessment
Toxicity studies are crucial for understanding the safety profile of this compound. A provisional peer-reviewed toxicity assessment indicated that related compounds showed varied toxicity levels based on exposure routes. For example, inhalation studies revealed significant adverse effects at high concentrations (≥14,000 mg/m³), leading to lethargy and respiratory distress in test subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
